Home > Products > Screening Compounds P45332 > 4-Hydroxypenbutolol
4-Hydroxypenbutolol - 81542-82-7

4-Hydroxypenbutolol

Catalog Number: EVT-405793
CAS Number: 81542-82-7
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Penbutolol

  • Compound Description: Penbutolol is a beta-adrenergic blocking agent (beta blocker) used in the treatment of hypertension. [, , , ] It is metabolized in the liver, and 4-Hydroxypenbutolol is one of its major metabolites. [, , ]
  • Relevance: Penbutolol is the parent compound of 4-Hydroxypenbutolol, meaning 4-Hydroxypenbutolol is formed by the metabolism of Penbutolol in the body. [, , ]
  • Compound Description: Penbutolol Glucuronide is a conjugated metabolite of Penbutolol, formed through glucuronidation. This process enhances water solubility, facilitating its elimination from the body. [, ]
  • Relevance: Like 4-Hydroxypenbutolol, Penbutolol Glucuronide is a metabolite of Penbutolol, highlighting the multiple metabolic pathways of Penbutolol. [, ] The research suggests that while the levels of 4-Hydroxypenbutolol and 4-Hydroxypenbutolol glucuronide are influenced by certain drug interactions, the kinetics of Penbutolol and Penbutolol Glucuronide remain unaffected. []

4-Hydroxypenbutolol Glucuronide

  • Compound Description: 4-Hydroxypenbutolol Glucuronide is a conjugated metabolite of 4-Hydroxypenbutolol, making it a secondary metabolite of Penbutolol. Like Penbutolol Glucuronide, it's formed through glucuronidation to increase water solubility for excretion. []
  • Relevance: This compound is a further metabolized form of 4-Hydroxypenbutolol, highlighting the body's multi-step process in breaking down and eliminating drugs. []

Propranolol

  • Compound Description: Propranolol is a non-selective beta blocker used to treat various conditions like hypertension, anxiety, and migraine. It's primarily metabolized by the cytochrome P-450 pathway in the liver. []
  • Relevance: Although structurally different from 4-Hydroxypenbutolol, Propranolol is relevant because its metabolism, like that of Penbutolol (and subsequently 4-Hydroxypenbutolol), can be affected by concomitant administration of drugs like cimetidine. [] This highlights the importance of understanding drug interactions and their potential impact on drug metabolism.

Metoprolol

  • Compound Description: Metoprolol is a selective beta blocker primarily used to manage hypertension and other cardiovascular conditions. Like Propranolol, it's also metabolized via the cytochrome P-450 pathway. [, ]
  • Relevance: Similar to Propranolol, Metoprolol, though structurally different from 4-Hydroxypenbutolol, is relevant in the context of drug interactions. Its metabolism is impacted by cimetidine, similar to Penbutolol. [, ] This further underscores the significance of the cytochrome P-450 pathway in drug metabolism and potential interactions with drugs like cimetidine.

Pindolol

  • Compound Description: Pindolol is a non-selective beta blocker used in managing hypertension and chronic heart failure. It also exhibits intrinsic sympathomimetic activity (ISA), meaning it can mildly stimulate beta-adrenergic receptors at certain doses. []
  • Relevance: Although structurally dissimilar to 4-Hydroxypenbutolol, Pindolol's interaction with cimetidine is less pronounced compared to Propranolol and Metoprolol. [] This suggests that factors beyond just being metabolized by the cytochrome P-450 pathway can influence the degree of interaction with inhibitors like cimetidine.
  • Compound Description: Atenolol is a selective beta blocker used primarily for hypertension and other cardiovascular diseases. Unlike the other beta blockers mentioned, Atenolol is primarily eliminated by the kidneys with minimal hepatic metabolism. [, ]
  • Relevance: Despite being a beta blocker, Atenolol's pharmacokinetics are not significantly influenced by cimetidine, unlike Penbutolol and its metabolite 4-Hydroxypenbutolol. [, ] This difference highlights that the metabolic pathway of a drug plays a crucial role in determining its potential for drug interactions.

Cimetidine

  • Compound Description: Cimetidine is a histamine H2-receptor antagonist primarily used to reduce stomach acid production. It's a known inhibitor of the cytochrome P-450 enzyme system in the liver, impacting the metabolism of various drugs. [, ]
  • Relevance: Cimetidine plays a crucial role in understanding the metabolism and potential drug interactions of Penbutolol and, consequently, 4-Hydroxypenbutolol. [, ] It inhibits the cytochrome P-450 pathway, affecting the breakdown of several drugs, including Penbutolol, leading to altered levels of metabolites like 4-Hydroxypenbutolol.

Ranitidine

  • Compound Description: Ranitidine, similar to cimetidine, is a histamine H2-receptor antagonist used to decrease stomach acid production. While it can also inhibit the cytochrome P-450 system, its effect is less potent compared to cimetidine. [, ]
  • Relevance: Compared to cimetidine, Ranitidine exhibits a weaker interaction with drugs metabolized by the cytochrome P-450 pathway, including Penbutolol. [, ] This difference in interaction strength highlights the varying degrees of influence different drugs can have on the same metabolic pathways and their substrates.
Source and Classification

4-Hydroxypenbutolol belongs to the class of non-selective beta-blockers, which act on both beta-1 and beta-2 adrenergic receptors. This dual action makes it effective in managing cardiovascular conditions by reducing heart rate and myocardial contractility, as well as having potential effects on bronchial smooth muscle relaxation. The compound is classified under antihypertensive medications and is often utilized in clinical settings for patients with hypertension and related cardiovascular disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Hydroxypenbutolol typically involves the modification of penbutolol through hydroxylation at the fourth carbon position. Various synthetic routes may be employed, including:

  1. Chemical Hydroxylation: Utilizing reagents such as boron trifluoride etherate or other hydroxylating agents to introduce the hydroxyl group.
  2. Enzymatic Methods: Employing specific enzymes that facilitate the hydroxylation process under mild conditions, which can lead to higher selectivity and yield.

The choice of method can significantly affect the yield and purity of the final product, with considerations for reaction conditions such as temperature, solvent, and reaction time being critical for optimizing synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Hydroxypenbutolol can be represented using various chemical notation systems. The compound features a cyclohexane ring connected to a piperidine moiety, with a hydroxyl group attached to the fourth carbon atom. Its structural representation includes:

  • Molecular Formula: C18H29NO2C_{18}H_{29}NO_2
  • Molecular Weight: 291.43 g/mol
  • SMILES Notation: CC(C)(C)NC[C@H](O)COC1=C(C=CC=C1)C2CCCC2...
  • InChIKey: KQXKVJAGOJTNJS-HNNXBMFYSA-N

These structural details are essential for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

4-Hydroxypenbutolol undergoes several chemical reactions that are pertinent to its pharmacological activity:

  1. Beta-Adrenergic Receptor Binding: The compound binds to beta-adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine and norepinephrine.
  2. Metabolic Pathways: It may undergo metabolic transformations in the liver, primarily through conjugation reactions leading to excretion via urine.
  3. Degradation Reactions: Under certain conditions, 4-Hydroxypenbutolol can degrade into inactive metabolites, which can be analyzed using techniques such as high-performance liquid chromatography.

Understanding these reactions is crucial for evaluating the drug's efficacy and safety profile.

Mechanism of Action

Process and Data

4-Hydroxypenbutolol exerts its therapeutic effects primarily through competitive antagonism at beta-adrenergic receptors:

  • Beta-1 Receptor Blockade: Reduces heart rate and myocardial contractility, leading to decreased cardiac output.
  • Beta-2 Receptor Blockade: May inhibit vasodilation in peripheral blood vessels but can also lead to bronchoconstriction in sensitive individuals.

This dual action contributes to its effectiveness in lowering blood pressure while potentially causing side effects related to respiratory function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Hydroxypenbutolol include:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range characteristic of similar compounds.

Chemical properties include stability under standard laboratory conditions, although exposure to extreme pH or temperature may lead to degradation.

Applications

Scientific Uses

4-Hydroxypenbutolol is primarily utilized in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Cardiovascular Research: Used in studies evaluating beta-blocking agents' effects on heart function and vascular resistance.
  • Pharmacological Studies: Investigated for potential uses in treating other conditions influenced by adrenergic activity, such as anxiety disorders or certain types of arrhythmias.

Research continues into optimizing its therapeutic applications while minimizing adverse effects associated with non-selective beta-blockers.

Introduction to 4-Hydroxypenbutolol

Definition and Chemical Identity of 4-Hydroxypenbutolol

4-Hydroxypenbutolol (chemical name: (2S)-1-(tert-butylamino)-3-[2-(4-hydroxycyclopentyl)phenoxy]propan-2-ol) is the major oxidative metabolite of the non-selective beta-adrenergic blocker penbutolol. Its molecular formula is C18H29NO3, with a monoisotopic mass of 307.2147 Da [1] [8]. The compound features a hydroxyl group (-OH) added at the 4-position of the cyclopentyl ring of the parent molecule, significantly altering its physicochemical properties. This modification enhances water solubility while preserving the core ethanolamine side chain and aromatic ether linkage essential for beta-adrenergic receptor interaction [1] [6].

4-Hydroxypenbutolol retains the chiral center of penbutolol at the propan-2-ol carbon (S-configuration), but the hydroxylation creates a second chiral center at the 4-position of the cyclopentyl ring. Consequently, 4-hydroxypenbutolol exists as a pair of diastereomers, each with distinct three-dimensional conformations and potential pharmacological implications [3] [9].

Table 1: Structural Comparison of Penbutolol and 4-Hydroxypenbutolol

PropertyPenbutolol4-Hydroxypenbutolol
Molecular FormulaC18H29NO2C18H29NO3
Monoisotopic Mass (Da)291.2198307.2147
Chiral Centers12
Key Functional GroupsCyclopentyl, phenoxy ether, ethanolamine4-Hydroxycyclopentyl, phenoxy ether, ethanolamine
LogP (Estimated)3.82.9

Role as a Metabolite of Penbutolol in Pharmacokinetics

The formation of 4-hydroxypenbutolol represents the primary Phase I metabolic pathway of penbutolol. Hepatic cytochrome P450 enzymes, particularly CYP2D6, catalyze the stereoselective hydroxylation of the parent compound [3] [4]. After oral administration of penbutolol, 4-hydroxypenbutolol appears rapidly in plasma, though its absolute concentrations remain low (typically <10% of parent drug levels) due to efficient Phase II conjugation into glucuronide metabolites [4] [10].

Pharmacokinetic studies in hypertensive patients reveal that renal impairment minimally affects penbutolol clearance but significantly alters the handling of 4-hydroxypenbutolol. While unchanged penbutolol undergoes negligible renal excretion (~1%), up to 13-14% of the administered dose appears in urine as conjugated metabolites, predominantly glucuronides of 4-hydroxypenbutolol, within 48 hours [4]. During chronic dosing, conjugated metabolites accumulate, whereas 4-hydroxypenbutolol itself shows minimal accumulation due to its efficient elimination [4].

Table 2: Metabolic Pathway of Penbutolol to 4-Hydroxypenbutolol

StepProcessEnzyme SystemOutcome
Phase I MetabolismHydroxylation at cyclopentyl 4-positionCYP2D6 (predominant)Formation of 4-hydroxypenbutolol diastereomers
Phase II MetabolismGlucuronide conjugationUGT isoforms (e.g., UGT1A9, UGT2B7)Formation of water-soluble glucuronides for renal excretion
EliminationRenal excretion of conjugates--13-14% of dose excreted as conjugates in 48h

Significance in Stereoselective Drug Metabolism

The metabolism of penbutolol to 4-hydroxypenbutolol exemplifies substrate stereoselectivity, where the S-enantiomer of penbutolol (the pharmacologically active form) demonstrates distinct metabolic handling compared to the R-enantiomer. Human pharmacokinetic studies after administration of individual enantiomers revealed that total clearance of R-penbutolol (43.7 mL/min/kg) significantly exceeded that of S-penbutolol (15.9 mL/min/kg; p<0.01). This differential clearance was directly linked to the oxidative pathway: the area under the curve (AUC) for conjugated 4-hydroxy metabolites was 2.25 µg/mL×h for the R-enantiomer versus only 0.66 µg/mL×h for the S-enantiomer (p<0.005) [3].

This stereoselectivity arises from enzymatic discrimination at the site of hydroxylation. CYP2D6, the principal catalyst, exhibits enantioselective binding favoring the R-penbutolol configuration, leading to its preferential metabolism [3] [7]. The resulting 4-hydroxypenbutolol diastereomers further complicate the metabolic landscape. Though not fully characterized pharmacologically, diastereomers frequently exhibit divergent receptor binding affinities and clearance rates due to their distinct spatial configurations [5] [9].

Interestingly, the extent of stereoselectivity varies across species. Rat liver microsomes show pronounced stereoselective hydroxylation of penbutolol enantiomers, whereas other models may exhibit less discrimination [3] [7]. This interspecies variability underscores the importance of human-specific metabolic data when evaluating the pharmacological contribution of metabolites like 4-hydroxypenbutolol. Despite its higher intrinsic binding affinity for beta-adrenoceptors (discussed below), the low systemic exposure and rapid conjugation of 4-hydroxypenbutolol limit its contribution to penbutolol's overall clinical effects [10].

Table 3: Stereoselective Metabolism of Penbutolol Enantiomers in Humans

ParameterS-PenbutololR-PenbutololSignificance
Total Clearance (mL/min/kg)15.943.7p<0.01
AUC of Conjugated 4-Hydroxy Metabolites (µg/mL×h)0.662.25p<0.005
Primary Metabolic PathwayDirect conjugation (glucuronidation)Oxidative hydroxylation (CYP2D6)Fundamental metabolic divergence
Apparent Receptor Affinity in Plasma (Ki ng/mL)~40-70Similar range but higher clearanceReflects impact of protein binding on active concentrations

Receptor Interactions: The stereochemistry of 4-hydroxypenbutolol influences its interaction with biological targets. In vitro receptor binding assays using rat reticulocyte membranes demonstrated that 4-hydroxypenbutolol exhibits higher potency at beta-adrenoceptors than the parent drug penbutolol when measured in the presence of human plasma. This enhanced potency stems from its lower plasma protein binding (~80%) compared to penbutolol (~90%). Consequently, the apparent inhibitory constant (Ki) of 4-hydroxypenbutolol was approximately 7 ng/mL, significantly lower than penbutolol's Ki of 40-70 ng/mL under the same conditions [10]. This finding highlights how stereochemistry and plasma protein binding interact to modulate the pharmacologically active fraction of a metabolite.

Properties

CAS Number

81542-82-7

Product Name

4-Hydroxypenbutolol

IUPAC Name

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1

InChI Key

PYXBIIXXYVBVLU-HNNXBMFYSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O

Synonyms

4-hydroxypenbutolol
4-OH-PB

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.